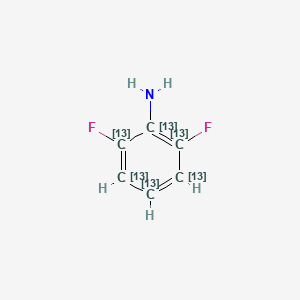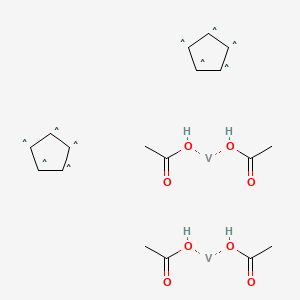
Ammonium bromide-79Br
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium bromide-79Br is a chemical compound with the molecular formula
NH4Br
, where the bromine isotope is specifically 79Br. This compound is a white crystalline solid that is highly soluble in water. It is commonly used in various industrial and research applications due to its unique properties.Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium bromide-79Br can be synthesized through the direct reaction of ammonia (NH₃) with hydrobromic acid (HBr). The reaction is typically carried out in an aqueous solution:
NH3+HBr→NH4Br
Industrial Production Methods: In industrial settings, this compound is produced by reacting ammonia gas with bromine gas in the presence of water. The reaction is exothermic and must be carefully controlled to maintain the temperature between 60°C and 80°C:
NH3+Br2+H2O→NH4Br
Chemical Reactions Analysis
Types of Reactions: Ammonium bromide-79Br undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by another nucleophile.
Decomposition Reactions: Upon heating, this compound decomposes to release ammonia and hydrogen bromide.
Common Reagents and Conditions:
Oxidizing Agents: this compound can react with strong oxidizing agents to form bromine gas.
Reducing Agents: It can be reduced to form ammonia and elemental bromine.
Major Products:
Bromine Gas (Br₂): Formed during oxidation reactions.
Ammonia (NH₃): Released during decomposition.
Scientific Research Applications
Ammonium bromide-79Br is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and as a source of bromide ions in biological studies.
Medicine: Investigated for its potential use in pharmaceuticals and as a sedative.
Industry: Utilized in the production of photographic chemicals, fire retardants, and as a catalyst in certain chemical reactions.
Mechanism of Action
The effects of ammonium bromide-79Br are primarily due to the bromide ion. Bromide ions can interact with various molecular targets, including enzymes and ion channels, altering their activity. In biological systems, bromide ions can replace chloride ions in certain processes, affecting cellular function and signaling pathways.
Comparison with Similar Compounds
Sodium Bromide (NaBr): Similar in its use as a source of bromide ions but differs in its solubility and reactivity.
Potassium Bromide (KBr): Also used in similar applications but has different physical properties and solubility.
Calcium Bromide (CaBr₂): Used in drilling fluids and as a de-icing agent, differing in its industrial applications.
Uniqueness: Ammonium bromide-79Br is unique due to its specific isotope of bromine (79Br), which can be important in isotopic labeling studies and certain analytical techniques.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
BrH4N |
|---|---|
Molecular Weight |
96.957 g/mol |
IUPAC Name |
azane;bromane |
InChI |
InChI=1S/BrH.H3N/h1H;1H3/i1-1; |
InChI Key |
SWLVFNYSXGMGBS-ULWFUOSBSA-N |
Isomeric SMILES |
N.[79BrH] |
Canonical SMILES |
N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine](/img/structure/B12061423.png)










![[(2S,3S)-3-(Bromomethyl)oxiran-2-yl]methyl [(1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate](/img/structure/B12061508.png)


